molecular formula C3H6O2S B116438 Methyl thioglycolate CAS No. 2365-48-2

Methyl thioglycolate

Cat. No. B116438
Key on ui cas rn: 2365-48-2
M. Wt: 106.15 g/mol
InChI Key: MKIJJIMOAABWGF-UHFFFAOYSA-N
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Patent
US07732477B2

Procedure details

24.8 g (126.7 mmol) of 2,4-dinitrobenzaldehyde, 13.4 g (126.7 mmol) of methyl mercaptoacetate and 35.3 ml (253.3 mmol) of triethylamine in 74.5 ml of DMSO are heated at 80° C. for 1 h. The reaction solution is poured into 250 ml of ice-water. The resulting precipitate is filtered off with suction, washed with water and dried at 50° C. under reduced pressure overnight. This gives 16.1 g (53.6% of theory) of the title compound.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
35.3 mL
Type
reactant
Reaction Step One
Name
Quantity
74.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:5]=1[CH:6]=O)([O-])=O.[SH:15][CH2:16][C:17]([O:19][CH3:20])=[O:18].C(N(CC)CC)C>CS(C)=O>[CH3:20][O:19][C:17]([C:16]1[S:15][C:4]2[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:5]=2[CH:6]=1)=[O:18]

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
13.4 g
Type
reactant
Smiles
SCC(=O)OC
Name
Quantity
35.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
74.5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
250 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1SC2=C(C1)C=CC(=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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